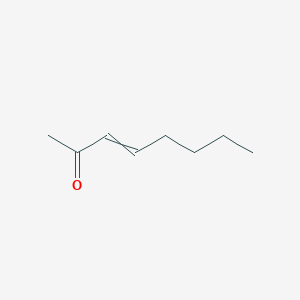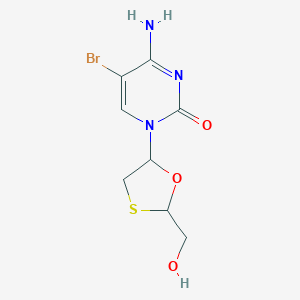
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, also known as Br-HOMedC, is a nucleoside analog that has been studied for its potential applications in scientific research. It is a modified form of cytosine, one of the four nucleotide bases that make up DNA. Br-HOMedC has been shown to have a unique mechanism of action that makes it useful for studying DNA replication and repair, as well as for developing new cancer treatments.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine involves its incorporation into DNA during replication. Once incorporated, it causes DNA replication to stall, leading to DNA damage and cell death. This mechanism is similar to that of other nucleoside analogs, such as 5-fluorouracil, which are commonly used in cancer treatment.
Biochemische Und Physiologische Effekte
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been shown to have a number of biochemical and physiological effects. It can cause DNA damage and cell death, as well as inhibit DNA replication and repair. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it potentially useful for treating a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is its specificity for cancer cells. This makes it a promising candidate for developing new cancer treatments that can selectively target cancer cells while leaving healthy cells unharmed. However, its mechanism of action can also make it toxic to healthy cells, which limits its potential applications. Additionally, its synthesis is a complex process that can be difficult and time-consuming.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine. One area of interest is its potential as a cancer treatment. Researchers are exploring ways to improve its specificity for cancer cells while reducing its toxicity to healthy cells. Another area of interest is its use in studying DNA replication and repair. Researchers are investigating ways to use 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to better understand these processes and develop new therapies for diseases that involve DNA damage. Finally, researchers are exploring ways to improve the synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is a complex process that involves multiple steps. It begins with the preparation of 5-bromo-1,3-oxathiolane, which is then reacted with cytosine to form the desired product. The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been optimized over the years to improve its yield and purity, and several different methods have been developed for its production.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of DNA replication and repair, making it useful for studying the mechanisms of these processes. It has also been used to develop new cancer treatments, as it can selectively target cancer cells while leaving healthy cells unharmed.
Eigenschaften
CAS-Nummer |
137530-43-9 |
|---|---|
Produktname |
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
Molekularformel |
C8H10BrN3O3S |
Molekulargewicht |
308.15 g/mol |
IUPAC-Name |
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
InChI-Schlüssel |
QDHJQKGCCKOBKX-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Synonyme |
5-BHMO-cytosine 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



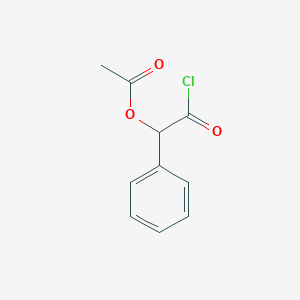
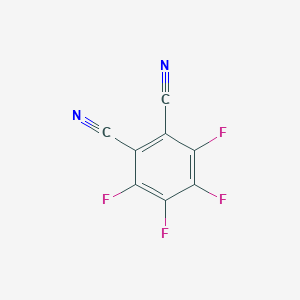
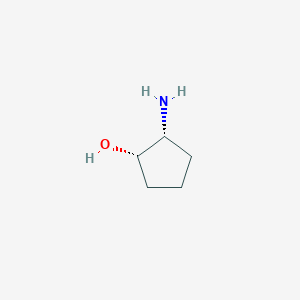
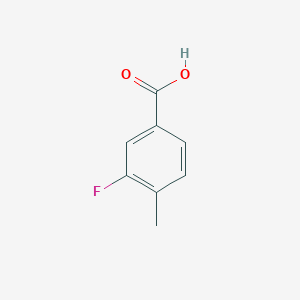
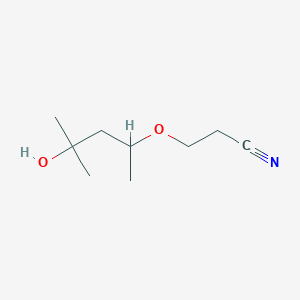
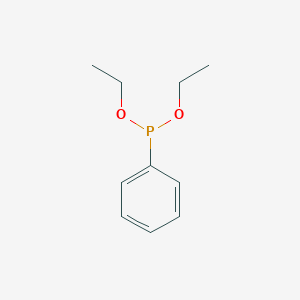
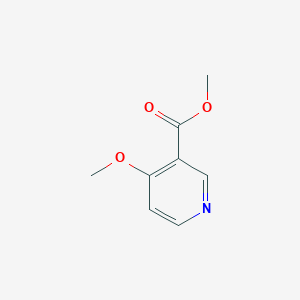
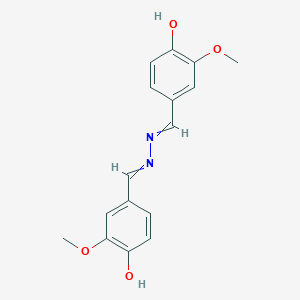
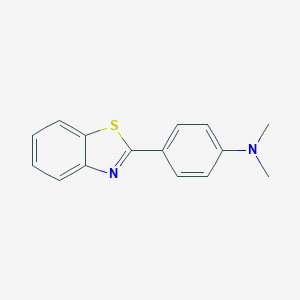
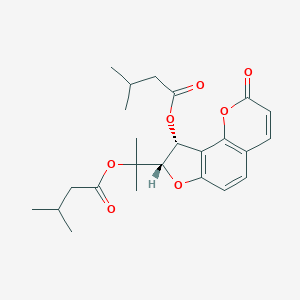
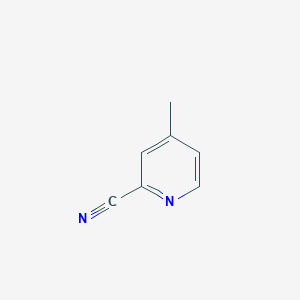
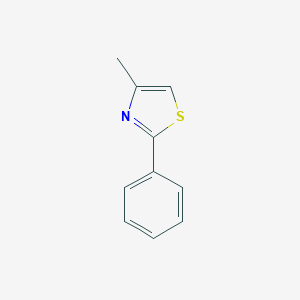
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
